![molecular formula C24H27N3O3 B12346205 N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide](/img/structure/B12346205.png)
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a quinazolinone core and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the 4-methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(4-methylphenyl)-3-phenylacrylamide
- N-[3-({[(4-methylphenyl)sulfonyl]carbonyl}oxy)phenyl]acetamide
Uniqueness
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide stands out due to its quinazolinone core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N3O3/c1-16-7-11-18(12-8-16)25-22(28)15-26-21-6-4-3-5-20(21)23(29)27(24(26)30)19-13-9-17(2)10-14-19/h7-14,20-21H,3-6,15H2,1-2H3,(H,25,28) |
InChI Key |
DBNIOQMWIWKSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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